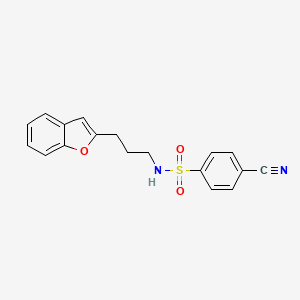

N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide” is a compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Scientific Research Applications

Impurity Characterization in Drug Synthesis

- Application : Identified as a potential impurity in the synthesis of Dronedarone, an antiarrhythmic drug. High-performance liquid chromatography and liquid chromatography–mass spectrometry methods were employed for detection.

- Source : Mahender et al., 2014, Organic Process Research & Development.

Interaction with DNA

- Application : Mixed-ligand copper(II)-sulfonamide complexes, which include derivatives similar to N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide, were studied for DNA binding, DNA cleavage, genotoxicity, and anticancer activity.

- Source : González-Álvarez et al., 2013, Dalton Transactions.

Antibacterial and Biofilm Inhibition

- Application : Certain benzenesulfonamide derivatives exhibited inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, with observed cytotoxicity.

- Source : Abbasi et al., 2020, Pakistan Journal of Pharmaceutical Sciences.

Photodynamic Therapy

- Application : Sulfonamide derivatives have been integrated into zinc phthalocyanine, showing potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy.

- Source : Pişkin et al., 2020, Journal of Molecular Structure.

Lipoxygenase Inhibition

- Application : Synthesized sulfonamides bearing a 1,4-benzodioxin ring showed inhibitory potential against Lipoxygenase, indicating potential therapeutic applications for inflammatory ailments.

- Source : Abbasi et al., 2017, Turkish Journal of Pharmaceutical Sciences.

Structural Investigation in Drug Development

- Application : Single-crystal X-ray and solid-state NMR characterization of sulfonamides like AND-1184, which share structural similarities, are crucial for understanding the properties of potential APIs for dementia treatment.

- Source : Pawlak et al., 2021, Materials.

Future Directions

Benzofuran compounds, due to their biological activities and potential applications, have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds . The future research in this area may focus on the discovery of new drugs and the development of novel methods for constructing benzofuran rings .

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Mode of Action

It’s suggested that the compound could be used as a potential inhibitor of pde4b . Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c19-13-14-7-9-17(10-8-14)24(21,22)20-11-3-5-16-12-15-4-1-2-6-18(15)23-16/h1-2,4,6-10,12,20H,3,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWPHZFPGJZRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)

![6-[(4-Chlorobenzyl)thio]-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)

![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)